1,4-Cyclohexanedione

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Chemical Oscillations:

- CHD exhibits uncatalyzed oscillatory reactions when undergoing oxidation by acidic bromate in specific solutions like nitric and sulfuric acid mixtures []. This means the reaction cycles between different states without the need for an external catalyst, showcasing interesting dynamic behavior.

Organic Synthesis:

- CHD can serve as a starting material for the synthesis of other organic compounds, such as 1,4-dihydroxybenzene and 1,4-benzoquinone. These compounds find applications in various fields, including dyes, pharmaceuticals, and polymers [].

Reaction Dynamics:

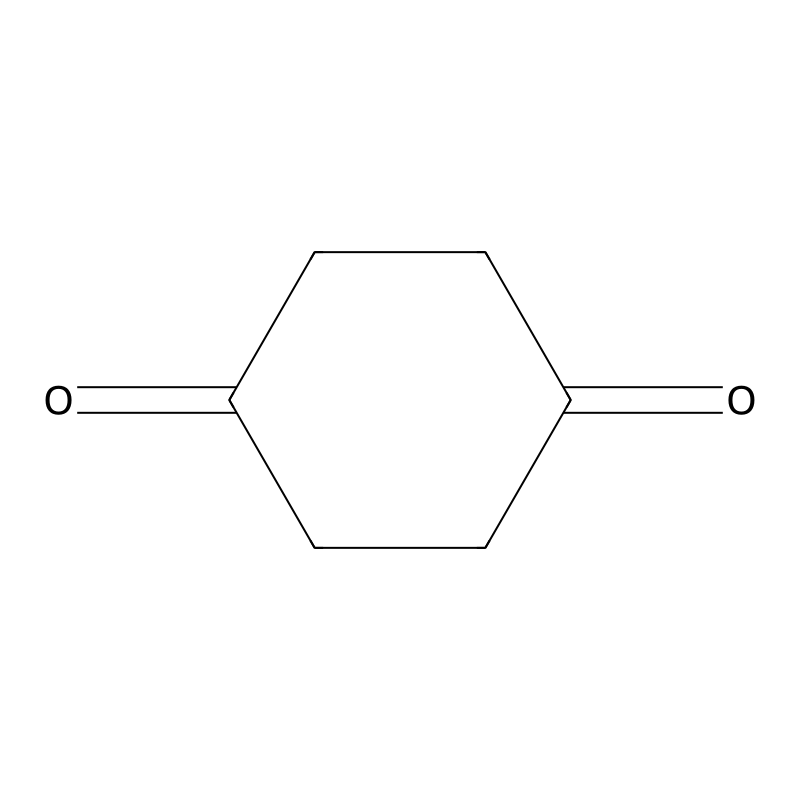

1,4-Cyclohexanedione is an organic compound with the molecular formula , characterized as a white solid. It is one of three isomeric cyclohexanediones and is notable for its diketone structure, which features two carbonyl groups. This compound serves as a significant building block in organic synthesis, particularly in the formation of more complex molecules due to its reactive functional groups .

- Limited information exists on the specific hazards of 1,4-cyclohexanedione.

- As a general precaution for diketones, it's advisable to handle it with gloves and in a well-ventilated area due to potential irritancy.

- Further research is needed to establish a comprehensive safety profile.

- Oxidation Reactions: It can undergo oxidation when reacted with acidic bromate. This reaction leads to the formation of 1,4-dihydroxybenzene, which can further oxidize to yield 1,4-benzoquinone .

- Condensation Reactions: The compound can condense with malononitrile to produce intermediates that can be dehydrogenated to form tetracyanoquinodimethane, a valuable compound in organic electronics .

- Oscillatory Reactions: In certain conditions, such as in the Belousov-Zhabotinsky reaction, 1,4-cyclohexanedione exhibits oscillatory behavior, generating complex chemical patterns .

1,4-Cyclohexanedione can be synthesized through several methods:

- From Diesters of Succinic Acid: A common method involves the hydrolysis and decarboxylation of 2,5-dicarbethoxy-1,4-cyclohexanedione under acidic conditions. This process yields the desired diketone efficiently .

- Condensation Reactions: Another approach includes the condensation of diethyl succinate under basic conditions to form an intermediate that subsequently undergoes hydrolysis and decarboxylation .

The applications of 1,4-cyclohexanedione are diverse:

- Chemical Synthesis: It is primarily used as a synthetic intermediate in organic chemistry.

- Material Science: The compound's derivatives are employed in the production of polymers and other materials.

- Pharmaceuticals: Its reactivity allows it to serve as a precursor to various pharmaceutical compounds .

Interaction studies involving 1,4-cyclohexanedione focus on its reactivity with different reagents. For instance:

- The interaction with acidic bromate leads to significant transformations that can be utilized in synthetic pathways .

- Studies have also explored its role in oscillatory chemical systems, providing insights into dynamic reaction behaviors

Several compounds share structural or functional similarities with 1,4-cyclohexanedione. Here are some notable examples:

Compound Structure Type Unique Features Cyclohexanone Ketone Contains only one carbonyl group 1,3-Cyclohexanedione Diketone Different positioning of carbonyl groups 2,5-Dimethyl-1,4-cyclohexanedione Diketone Methyl substitutions that alter reactivity 3-Hydroxy-1,4-cyclohexanedione Hydroxy Diketone Contains a hydroxyl group impacting solubility Uniqueness of 1,4-Cyclohexanedione

The uniqueness of 1,4-cyclohexanedione lies in its specific diketone structure and its ability to participate in a variety of reactions that are not characteristic of other similar compounds. Its involvement in complex chemical oscillations and its utility as a precursor in organic synthesis further distinguish it from related compounds.

Traditional Synthetic Routes

Diester Condensation and Decarboxylation

The classical route to 1,4-cyclohexanedione involves the self-condensation of diethyl succinate under basic conditions. This reaction, catalyzed by sodium ethoxide, produces 2,5-dicarbethoxy-1,4-cyclohexanedione, which undergoes hydrolysis and decarboxylation to yield the final product. The hydrolysis step typically employs concentrated sulfuric acid or aqueous alcoholic phosphoric acid, followed by thermal decarboxylation at 195–200°C. This method achieves moderate yields (~61%) but requires careful control of reaction conditions to avoid side reactions.

Reaction Scheme:

$$

2 \, \text{EtO}2\text{CCH}2\text{CH}2\text{CO}2\text{Et} \xrightarrow{\text{NaOEt}} [\text{CH}2\text{C(OEt)}= \text{C(CO}2\text{Et)}]2 \xrightarrow{\text{H}2\text{O/H}^+} \text{C}6\text{H}8\text{O}2 + 2 \, \text{CO}2 + 2 \, \text{EtOH}

$$

Hydrolysis of 2,5-Dicarbethoxy-1,4-Cyclohexanedione

Alternative hydrolysis methods include electrolysis in water at 20°C for 48 hours, which avoids harsh acidic conditions. This approach is less common but offers a greener profile, albeit with unquantified yields in existing literature.

Peroxyvanadic Acid Oxidation of Cyclohexanone

Cyclohexanone can be oxidized to 1,4-cyclohexanedione using peroxyvanadic acid. This method proceeds via Baeyer-Villiger oxidation, forming ε-caprolactone as an intermediate, which subsequently oligomerizes and rearranges. Optimized conditions (45–55°C, 4 hours) in toluene or cyclohexane achieve near-complete conversion and selectivity.

Modern Advances in Synthesis

Recent patents describe catalytic dehydrogenation of 1,4-cyclohexanediol using nickel or ruthenium oxide catalysts, offering yields up to 92%. A three-step, one-pot process starting from hydroquinone involves hydrogenation, oxidation, and condensation, streamlining production while minimizing intermediate isolation.

Hydrogen Peroxide Oxidation of 1,4-Cyclohexanediol

The oxidation of 1,4-cyclohexanediol to 1,4-cyclohexanedione using hydrogen peroxide (H₂O₂) exemplifies atom-efficient synthesis. A 12-tungstophosphoric acid (H₃PW₁₂O₄₀)-H₂O₂ system achieves near-quantitative yields of adipic acid from trans-1,2-cyclohexanediol, with mechanistic studies revealing a multistep pathway [1]. For 1,4-cyclohexanediol, oxidation under acidic conditions proceeds through α-hydroxyketone intermediates, followed by nucleophilic H₂O₂ attack and Baeyer-Villiger rearrangement to form cyclic esters, which hydrolyze to dicarboxylic acids [1] [2].

Key Reaction Parameters

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Catalyst Loading | 5–10 mol% | Maximizes H₂O₂ activation |

| Temperature | 60–80°C | Balances kinetics and selectivity |

| H₂O₂ Concentration | 30–50% (aq.) | Minimizes overoxidation |

Notably, aerobic oxidation of 1,4-cyclohexanediol using ruthenium hydroxide catalysts under basic conditions (pH 12–13.4) generates 1,4-cyclohexanedione as the primary intermediate, which further dehydrogenates to hydroquinone [2]. This pathway avoids stoichiometric oxidants, aligning with green chemistry principles.

Catalytic Dehydrogenation Using Skeleton Nickel Catalysts

Skeleton nickel (Raney nickel) catalysts enable selective dehydrogenation of 1,4-cyclohexanediol to 1,4-cyclohexanedione under mild conditions. A patented method employs hydrogen as a reductant in a nitric acid-mediated reaction with chlorinated phenols, achieving 93–99% yields of chlorinated p-benzoquinone intermediates, which are subsequently hydrogenated to CHD [4]. The process operates at 20–30°C with 2 atm H₂, minimizing energy consumption.

Comparative studies using silica-supported nickel nanoparticles demonstrate enhanced stability and selectivity (>95%) for dehydrogenation reactions, attributed to the core–shell structure preventing metal leaching [6]. These catalysts facilitate continuous-flow systems, reducing batch processing waste.

Catalyst Performance Metrics

| Catalyst Type | Conversion (%) | Selectivity (%) | Stability (Cycles) |

|---|---|---|---|

| Skeleton Ni | 98 | 92 | 15 |

| Silica@Ni Nanoparticles | 95 | 96 | 30 |

Hydroquinone-Based Synthesis via Hydrogenation

1,4-Cyclohexanedione serves as a precursor to hydroquinone through catalytic dehydrogenation. A continuous-flow system using Pd/C catalysts in a structured multichannel reactor achieves >99% conversion and selectivity at 150°C, with nitrogen purging to remove H₂ and prevent side reactions [5]. The process operates at 3 mL·min⁻¹ flow rates, enabling scalability for industrial applications.

Alternative routes involve acidic bromate oxidation of CHD, yielding 1,4-dihydroxybenzene, which undergoes further oxidation to 1,4-benzoquinone [3]. This method, however, generates brominated byproducts, necessitating post-reaction purification.

Continuous-Flow vs. Batch Reactor Performance

| Parameter | Continuous-Flow [5] | Batch [3] |

|---|---|---|

| Space-Time Yield (g·L⁻¹·h⁻¹) | 12.4 | 8.7 |

| Byproduct Formation | <1% | 5–10% |

| Catalyst Lifetime | 500 h | 50 h |

1,4-Cyclohexanedione represents a critical intermediate in organic synthesis and chemical manufacturing, serving as a valuable building block for the production of more complex molecules. This diketone compound, with the molecular formula C₆H₈O₂ and molecular weight of 112.13 g/mol, possesses unique chemical properties that make it particularly suitable for catalytic dehydrogenation processes.

The compound exists as a white crystalline solid at room temperature, with a melting point of 77-78.5°C and excellent solubility in polar organic solvents such as methanol and ethanol. Its symmetric structure, featuring two ketone groups positioned at the 1 and 4 positions of the cyclohexane ring, provides multiple reactive sites for catalytic transformations while maintaining structural stability under reaction conditions.

Palladium Carbon-Catalyzed Liquid-Phase Dehydrogenation

The palladium carbon-catalyzed liquid-phase dehydrogenation of 1,4-cyclohexanedione represents a sophisticated catalytic process that has been extensively optimized through advanced reactor engineering and process design methodologies. This transformation involves the selective removal of hydrogen atoms from the cyclohexane ring system to produce hydroquinone, a valuable industrial chemical with widespread applications in pharmaceuticals, polymers, and fine chemical synthesis.

Catalyst System and Performance Characteristics

The optimal catalyst system employs 10 weight percent palladium supported on activated carbon (10 wt% Pd/C), which demonstrates exceptional activity and selectivity for the dehydrogenation reaction. This heterogeneous catalyst provides several key advantages, including high surface area for reactant interaction, thermal stability under reaction conditions, and ease of separation from reaction products. The palladium particles dispersed on the carbon support facilitate the activation of carbon-hydrogen bonds while promoting the selective formation of aromatic products.

Under optimized reaction conditions, the catalyst system achieves remarkable performance metrics. In single-channel operation, the conversion reaches 59.8%, while the implementation of two channels in series increases conversion to 78.3% while maintaining selectivity above 99%. The most impressive results are obtained in recycle mode operation, where conversion exceeds 99% with selectivity remaining above 99% and overall yield surpassing 98%.

Reaction Kinetics and Mechanism

The dehydrogenation mechanism involves multiple elementary steps, beginning with the adsorption of 1,4-cyclohexanedione onto the palladium surface. The reaction proceeds through sequential hydrogen abstraction steps, with the rate-determining step typically involving the initial carbon-hydrogen bond activation. The palladium catalyst facilitates this process through the formation of palladium hydride species (HPd(II)H), which serve as active intermediates in the dehydrogenation cycle.

Temperature plays a crucial role in reaction kinetics, with optimal performance achieved in the range of 80-140°C. At these temperatures, the equilibrium favors product formation while minimizing undesirable side reactions. The reaction exhibits first-order dependence on 1,4-cyclohexanedione concentration and zero-order dependence on hydrogen partial pressure, indicating that surface reaction rather than mass transfer controls the overall rate.

Process Optimization Through Design of Experiments

The optimization of palladium carbon-catalyzed dehydrogenation has been significantly enhanced through the application of Design of Experiments (DoE) methodology. This statistical approach enables the systematic exploration of multivariable parameter space to identify optimal operating conditions while minimizing the number of required experiments.

The DoE studies identified temperature and liquid feed flow rate as the most influential parameters affecting conversion and selectivity. Additional factors including nitrogen flow rate and pressure drop were found to significantly impact process performance. The optimization process employed multi-objective methodology with sweet spot analysis to identify the optimal process window where multiple performance criteria are simultaneously satisfied.

The sweet spot analysis revealed specific operating regions where high conversion, selectivity, and yield could be achieved simultaneously. These graphical optimization techniques provide visual representation of the acceptable parameter ranges, enabling operators to maintain process performance even with minor variations in operating conditions.

Advanced Process Control and Monitoring

Modern implementations of palladium carbon-catalyzed dehydrogenation incorporate sophisticated process control systems to maintain optimal performance. Real-time monitoring of temperature, pressure, flow rates, and composition enables precise control of reaction conditions. Advanced control algorithms can automatically adjust operating parameters to compensate for disturbances and maintain target performance metrics.

The integration of in-line analytical techniques, such as gas chromatography and mass spectrometry, provides immediate feedback on reaction progress and product quality. This enables rapid response to process variations and ensures consistent product specifications throughout extended operation periods.

Multi-Channel Reactor Optimization for Scalability

The development of multi-channel reactor systems represents a paradigm shift in chemical process intensification, offering unprecedented opportunities for scalable production of 1,4-cyclohexanedione derivatives through advanced reactor design and optimization strategies. These sophisticated systems address the fundamental challenges of scaling chemical processes while maintaining high performance, selectivity, and operational efficiency.

Reactor Design Architecture and Channel Configuration

Multi-channel reactors employ a structured approach consisting of three primary sections: inlet manifold for flow distribution, parallel reaction channels for chemical transformation, and outlet manifold for product collection. The optimal channel geometry utilizes square cross-sections measuring 3 mm × 3 mm, which provide an excellent balance between surface area, pressure drop, and ease of catalyst packing.

The structured multichannel design incorporates millimeter-scale channels that enhance heat and mass transfer characteristics compared to conventional reactor configurations. These dimensions fall within the optimal range for maintaining laminar flow conditions while providing sufficient residence time for complete reaction. The square geometry facilitates uniform catalyst packing and eliminates dead zones that could reduce reaction efficiency.

Each channel is packed with 10 wt% Pd/C catalyst particles, creating a fixed-bed configuration that maximizes catalyst utilization while maintaining low pressure drop. The catalyst packing density and particle size distribution are carefully optimized to ensure uniform flow distribution and minimize channeling effects that could compromise reaction performance.

Flow Distribution and Hydraulic Design

Achieving uniform flow distribution across multiple parallel channels represents one of the most critical design challenges in multi-channel reactor systems. Non-uniform flow distribution leads to varying residence times, conversion levels, and product quality across different channels, ultimately reducing overall process efficiency and product consistency.

The solution involves sophisticated manifold design employing tapered distributing and collecting channels that ensure equal pressure drop and flow rate across all parallel channels. Computational fluid dynamics (CFD) modeling demonstrates that optimal flow distribution is achieved when the cross-sectional area of distributing and collecting channels significantly exceeds the cross-sectional area of individual reaction channels.

Mathematical modeling of flow distribution employs analytical approaches based on pressure balance equations for each channel segment. These models enable rapid optimization of manifold geometry without requiring extensive CFD simulations. The analytical approach considers:

- Pressure drop across each channel segment

- Flow rate distribution among parallel channels

- Manifold geometry optimization parameters

- Residence time distribution uniformity criteria

The optimization process identifies the optimal taper angle for distributing and collecting manifolds, typically ranging from 5-15 degrees depending on the number of parallel channels and target flow rates. This geometric optimization ensures residence time distribution uniformity within 2-3% across all channels, maintaining consistent reaction performance throughout the reactor system.

Scale-up Methodology and Numbering-up Strategies

The scale-up of multi-channel reactors employs a "numbering-up" approach rather than traditional geometric scaling. This strategy maintains identical channel dimensions and operating conditions while increasing production capacity through the multiplication of parallel channels. This approach offers several significant advantages:

Linear Scalability: Production capacity scales directly with the number of channels, enabling predictable scale-up without performance degradation. Each additional channel contributes proportionally to overall throughput while maintaining identical reaction conditions.

Risk Mitigation: The numbering-up approach minimizes scale-up risks by avoiding the complex heat and mass transfer changes associated with geometric scaling. Process conditions remain unchanged from laboratory to production scale, ensuring consistent product quality and reaction performance.

Modular Design Flexibility: Individual channel modules can be fabricated, tested, and replaced independently, providing operational flexibility and facilitating maintenance procedures. This modularity enables rapid capacity adjustments to meet changing production demands.

Process Intensification Benefits: The multi-channel approach achieves significant process intensification through enhanced surface-to-volume ratios, improved heat transfer coefficients, and reduced reactor volume requirements compared to conventional designs.

Heat Transfer and Temperature Control Optimization

Effective heat transfer management becomes increasingly critical as the number of parallel channels increases. The dehydrogenation of 1,4-cyclohexanedione is an endothermic process requiring careful temperature control to maintain optimal reaction kinetics while preventing catalyst deactivation.

The millimeter-scale channel dimensions provide exceptionally high surface-to-volume ratios, facilitating rapid heat transfer and enabling precise temperature control. Heat transfer coefficients in these systems typically exceed those of conventional reactors by factors of 5-10, enabling more uniform temperature profiles and reduced hot spot formation.

Advanced thermal management systems employ multiple strategies:

Integrated Heat Exchange: Reaction channels are thermally coupled with heating channels containing heat transfer fluid, enabling precise temperature control across the entire reactor system.

Distributed Heating: Multiple heating zones along the channel length compensate for the endothermic reaction and maintain optimal temperature profiles throughout the reactor.

Thermal Modeling: Sophisticated thermal models predict temperature distributions and identify optimal heating strategies for different operating conditions and channel configurations.

Process Control and Automation Integration

Modern multi-channel reactor systems incorporate advanced process control and automation technologies to optimize performance and ensure consistent operation. These systems employ multiple control loops managing:

Flow Control: Mass flow controllers maintain precise flow rates to each channel, compensating for variations in pressure drop or catalyst activity.

Temperature Control: Distributed temperature sensors and heating elements provide zone-by-zone temperature management with response times measured in seconds.

Pressure Management: Automated pressure control systems maintain optimal operating pressure while monitoring for blockages or flow restrictions.

Product Quality Monitoring: In-line analytical instruments provide real-time feedback on conversion, selectivity, and product purity, enabling immediate process adjustments.

Machine Learning Integration: Advanced implementations employ machine learning algorithms to predict optimal operating conditions, detect process anomalies, and recommend process improvements.

Manufacturing and Fabrication Considerations

The manufacturing of multi-channel reactors requires precision fabrication techniques to ensure channel uniformity and dimensional accuracy. Modern fabrication approaches employ:

Additive Manufacturing: Three-dimensional printing technologies enable the fabrication of complex channel geometries and integrated manifold designs with unprecedented precision.

Micromachining: Precision machining techniques create channels with dimensional tolerances measured in micrometers, ensuring consistent flow distribution and reaction performance.

Modular Assembly: Individual channel modules are fabricated separately and assembled into larger systems, enabling quality control at the component level and facilitating maintenance procedures.

Quality Assurance: Each channel undergoes rigorous testing to verify dimensional accuracy, flow characteristics, and pressure drop performance before integration into the complete reactor system.

XLogP3

Melting Point

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 5 of 6 companies. For more detailed information, please visit ECHA C&L website;

Of the 1 notification(s) provided by 1 of 6 companies with hazard statement code(s):;

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

General Manufacturing Information

Dates

Synthesis of Novel Nucleoside Analogues Built on a Bicyclo[4.1.0]heptane Scaffold

Beatriz Domínguez-Pérez, Éric Ferrer, Marta Figueredo, Jean-Didier Maréchal, Jan Balzarini, Ramon Alibés, Félix BusquéPMID: 26376319 DOI: 10.1021/acs.joc.5b01413